trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a benzyl group, a fluorine atom, a hydroxyl group, and a methyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-methylpiperidine, the ring is functionalized to introduce the fluorine and hydroxyl groups. This can be achieved through selective fluorination and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Its derivatives might serve as potential candidates for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure is of interest for designing new pharmaceuticals. Its piperidine ring is a common motif in many drugs, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- trans-Benzyl 3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-fluoro-4-hydroxy-4-ethylpiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate offers a unique combination of functional groups that can be exploited for specific chemical reactions and biological interactions. The presence of the fluorine atom, in particular, can significantly influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPCHKVLAYMAK-OCCSQVGLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121198 | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612176-01-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1612176-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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